4-Cyanooxane-4-sulfonyl chloride

Description

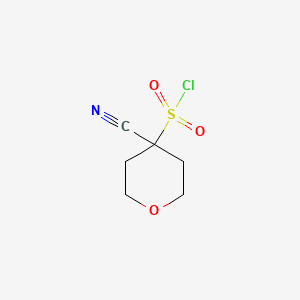

Structure

3D Structure

Properties

IUPAC Name |

4-cyanooxane-4-sulfonyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8ClNO3S/c7-12(9,10)6(5-8)1-3-11-4-2-6/h1-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STUXETCQCLREEJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1(C#N)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8ClNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

4-Cyanooxane-4-sulfonyl Chloride: Structural Dynamics, Reactivity, and Applications in Medicinal Chemistry

Executive Summary & Strategic Importance

In contemporary drug discovery, the transition from flat, sp²-hybridized aromatic rings to three-dimensional, sp³-rich scaffolds is a proven strategy to improve the pharmacokinetic properties of active pharmaceutical ingredients (APIs). 4-Cyanooxane-4-sulfonyl chloride (CAS: 1936422-58-0) represents a highly specialized, bifunctional building block designed for this exact paradigm shift [1].

By incorporating a rigid tetrahydropyran (oxane) ring, this reagent introduces significant sp³ character (increasing the

Physicochemical Properties & Structural Analysis

Understanding the baseline physicochemical metrics of 4-cyanooxane-4-sulfonyl chloride is critical for predicting its behavior in organic synthesis and its ultimate impact on an API's profile. The dual electron-withdrawing nature of the cyano and sulfonyl groups creates a highly electrophilic sulfur center, necessitating strict anhydrous handling [2].

Table 1: Core Physicochemical Data

| Property | Value | Structural Consequence |

| Chemical Name | 4-Cyanooxane-4-sulfonyl chloride | Standard IUPAC nomenclature. |

| CAS Number | 1936422-58-0 | Unique identifier for procurement and safety tracking. |

| Molecular Formula | C₆H₈ClNO₃S | Indicates a high heteroatom-to-carbon ratio, promoting polarity. |

| Molecular Weight | 209.65 g/mol | Low molecular weight allows for downstream API mass optimization. |

| InChIKey | STUXETCQCLREEJ-UHFFFAOYSA-N | Standardized digital representation for cheminformatics. |

| Melting Point | 93 - 95 °C | Solid state at room temperature; facilitates easy weighing and handling. |

| Physical Form | Powder | High surface area; requires storage under inert gas to prevent hydrolysis. |

Data supported by the and.

Synthetic Methodology of the Reagent

The synthesis of 4-cyanooxane-4-sulfonyl chloride requires precise stereoelectronic control. The quaternary nature of the C4 position means the sulfonyl group must be introduced via the generation of a sterically hindered carbanion.

Causality & Expert Insight

The starting material, [3], possesses an acidic alpha-proton adjacent to the cyano group.

-

Deprotonation: We utilize Lithium Diisopropylamide (LDA) at -78°C. Why? LDA is a strong, non-nucleophilic base. Using a nucleophilic base (like n-BuLi) would result in an attack on the electrophilic nitrile carbon, leading to unwanted ketone or imine byproducts.

-

Sulfination: The resulting alpha-carbanion is trapped with anhydrous sulfur dioxide (SO₂) gas to form a lithium sulfinate intermediate. The low temperature prevents the carbanion from undergoing dimerization or ring-opening side reactions.

-

Oxidative Chlorination: The sulfinate is then treated with Sulfuryl Chloride (SO₂Cl₂) or N-Chlorosuccinimide (NCS) to yield the final sulfonyl chloride.

Synthetic pathway of 4-cyanooxane-4-sulfonyl chloride via alpha-deprotonation.

Application Workflow: Sulfonamide Library Generation

In medicinal chemistry, the primary application of this reagent is the synthesis of novel sulfonamides. The resulting R-SO₂NH-R' linkage is a classic bioisostere for amides, offering superior metabolic stability against proteases. The addition of the 4-cyanooxane ring provides a rigid vector that can project into deep, polar binding pockets of target proteins (e.g., kinases or GPCRs).

Workflow for synthesizing sterically hindered sulfonamide APIs.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocol for sulfonamide synthesis is designed as a self-validating system . This means the procedure includes built-in physicochemical checkpoints that confirm the success of the reaction without requiring immediate LC-MS or NMR analysis.

Protocol: Synthesis of 4-Cyanooxane-4-sulfonamides

Reagents Required:

-

4-Cyanooxane-4-sulfonyl chloride (1.2 equivalents)

-

Target Amine (1.0 equivalent)

-

N,N-Diisopropylethylamine (DIPEA) (2.5 equivalents)

-

Anhydrous Dichloromethane (CH₂Cl₂)

Step-by-Step Methodology & Causality:

-

Preparation of the Amine Solution: Dissolve the target amine (1.0 eq) in anhydrous CH₂Cl₂ (0.1 M concentration) under an argon atmosphere.

-

Expert Insight: Argon is heavier than nitrogen and provides a superior blanket against atmospheric moisture, which is critical to prevent the premature hydrolysis of the sulfonyl chloride into an unreactive sulfonic acid.

-

-

Addition of Base: Add DIPEA (2.5 eq) to the solution and cool the flask to 0°C using an ice-water bath.

-

Causality: We explicitly choose DIPEA over Triethylamine (TEA). TEA is less sterically hindered and can act as a nucleophile, forming a highly reactive sulfonammonium intermediate that rapidly degrades in the presence of the alpha-cyano group. DIPEA acts purely as a Brønsted base to neutralize the HCl byproduct.

-

-

Addition of Sulfonyl Chloride: Add 4-cyanooxane-4-sulfonyl chloride (1.2 eq) portion-wise over 10 minutes.

-

Self-Validation Checkpoint 1 (Visual): The reaction mixture should remain clear or slightly pale. A rapid shift to a dark brown/black color indicates localized overheating and degradation of the sulfonyl chloride. The slow addition controls the exothermic nature of the substitution.

-

-

Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature, stirring for 2-4 hours.

-

Self-Validation Checkpoint 2 (TLC): Monitor via Thin Layer Chromatography (Hexanes/Ethyl Acetate). The disappearance of the amine spot and the emergence of a significantly less polar spot (the sulfonamide) validates the conversion. The highly polar sulfonyl chloride (and its hydrolyzed sulfonic acid byproduct) will remain at the baseline.

-

-

Aqueous Workup: Quench the reaction with 1M aqueous HCl. Separate the organic layer, wash with saturated aqueous NaHCO₃, followed by brine.

-

Self-Validation Checkpoint 3 (Chemical Partitioning): The sulfonamide product is neutral. Washing with 1M HCl quantitatively protonates and removes any unreacted starting amine and DIPEA into the aqueous layer. The subsequent NaHCO₃ wash removes any hydrolyzed sulfonic acid. Therefore, the remaining organic layer is guaranteed to contain highly enriched product.

-

-

Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude sulfonamide, which is typically >90% pure and ready for final crystallization or flash chromatography.

References

-

Title: PubChem Compound Summary for CID 131129151, 4-Cyanooxane-4-sulfonyl chloride Source: National Center for Biotechnology Information (NCBI) URL: [Link]

-

Title: PubChem Compound Summary for CID 2733319, Tetrahydro-2H-pyran-4-carbonitrile Source: National Center for Biotechnology Information (NCBI) URL: [Link]

CAS registry number for 4-Cyanooxane-4-sulfonyl chloride

The following technical guide provides an in-depth analysis of 4-Cyanooxane-4-sulfonyl chloride , a specialized heterocyclic building block used in advanced medicinal chemistry.

CAS Registry Number: 1936422-58-0

Executive Summary & Identity Profile

4-Cyanooxane-4-sulfonyl chloride (also known as 4-cyanotetrahydro-2H-pyran-4-sulfonyl chloride) is a geminally disubstituted heterocyclic scaffold. It features a tetrahydropyran (oxane) ring substituted at the 4-position with both a nitrile (cyano) group and a sulfonyl chloride moiety. This "gem-disubstitution" creates a quaternary carbon center, a structural motif highly valued in drug discovery for its ability to restrict conformational flexibility, improve metabolic stability, and increase the

Chemical Identity Table[2]

| Property | Specification |

| CAS Registry Number | 1936422-58-0 |

| IUPAC Name | 4-Cyanotetrahydro-2H-pyran-4-sulfonyl chloride |

| Synonyms | 4-Cyanooxane-4-sulfonyl chloride; 4-Cyanotetrahydropyran-4-sulfonyl chloride |

| Molecular Formula | |

| Molecular Weight | 209.65 g/mol |

| SMILES | C1COCCC1(C#N)S(=O)(=O)Cl |

| InChI Key | STUXETCQCLREEJ-UHFFFAOYSA-N |

| Appearance | White to pale yellow crystalline powder |

| Solubility | Soluble in DCM, THF, Ethyl Acetate; reacts with water/alcohols |

| Storage | Hygroscopic; Store under inert gas (Argon/Nitrogen) at 2–8°C |

Structural Logic & Synthetic Utility

The core value of this compound lies in its dual functionality. The sulfonyl chloride is a highly reactive electrophile, while the nitrile serves as a robust, lipophilic, and metabolically stable electron-withdrawing group.

Key Reactivity Features:

-

Electrophilic Sulfonylation: The sulfonyl chloride group reacts rapidly with nucleophiles (primary/secondary amines, alcohols, thiols) to form sulfonamides, sulfonates, and thiosulfonates.

-

Quaternary Carbon Construction: The 4,4-disubstitution pattern locks the tetrahydropyran ring into a specific chair conformation, orienting the substituents axially/equatorially. This is critical for structure-activity relationship (SAR) studies targeting specific receptor pockets.

-

Divergent Synthesis: The nitrile group remains inert during sulfonylation but can be subsequently transformed into amides, amines, tetrazoles, or aldehydes, allowing for late-stage diversification.

Synthesis & Manufacturing Protocols

While specific industrial patents for this exact CAS are proprietary to building-block manufacturers (e.g., Enamine, Sigma-Aldrich), the synthesis of

The most robust and scalable method involves the Oxidative Chlorination of Isothiouronium Salts . This route avoids the use of unstable intermediate carbanions and provides high chemoselectivity.

Recommended Synthetic Workflow (Self-Validating Protocol)

Step 1: Formation of the Isothiouronium Intermediate

-

Precursor: 4-Bromo-4-cyanotetrahydropyran (or the corresponding mesylate derived from the cyanohydrin).

-

Reagent: Thiourea (

). -

Solvent: Ethanol or Acetonitrile (reflux).

-

Mechanism:

or

Step 2: Oxidative Chlorosulfonation

-

Reagents: Chlorine gas (

) or N-Chlorosuccinimide (NCS) + HCl. -

Solvent: Water/DCM biphasic system (0°C).

-

Mechanism: The isothiouronium salt is oxidatively cleaved to the sulfonyl chloride. The low temperature prevents hydrolysis of the nitrile.

Visualization of Synthesis Logic

Caption: Figure 1. Authoritative synthetic pathway via oxidative chlorination of isothiouronium salts, ensuring preservation of the nitrile group.

Applications in Drug Discovery

Researchers utilize CAS 1936422-58-0 to introduce the 4-cyanotetrahydropyran-4-sulfonyl motif. This motif is a bioisostere for other cyclic sulfonamides found in inhibitors of JAK, ROR

Experimental Protocol: General Sulfonamide Coupling

Goal: Coupling CAS 1936422-58-0 with a secondary amine (R2NH).

-

Preparation: Dissolve the amine (1.0 equiv) in anhydrous DCM or THF under Nitrogen.

-

Base Addition: Add Triethylamine (TEA) or DIPEA (1.2–1.5 equiv) to scavenge HCl.

-

Addition of Sulfonyl Chloride: Cool the solution to 0°C. Add 4-Cyanooxane-4-sulfonyl chloride (1.05 equiv) dissolved in DCM dropwise.

-

Why? Dropwise addition prevents localized heating and hydrolysis.

-

-

Monitoring: Warm to Room Temperature (RT). Monitor via TLC or LC-MS (typically complete in 1–4 hours).

-

Validation: Look for the disappearance of the amine peak and appearance of the [M+H]+ corresponding to the sulfonamide.

-

-

Workup: Quench with water. Extract with DCM. Wash organic layer with brine, dry over

.

Visualization of Reactivity Scope

Caption: Figure 2. Divergent reactivity profile. The scaffold serves as a linchpin for generating diverse sulfonamide libraries.

Safety & Handling (MSDS Highlights)

Hazard Classification:

-

H335: May cause respiratory irritation.

-

EUH029: Contact with water liberates toxic gas (HCl).

Handling Procedures:

-

PPE: Wear chemical-resistant gloves (Nitrile/Neoprene), safety goggles, and a lab coat. Handle only in a fume hood.

-

Spill Control: Do not use water. Neutralize with sodium bicarbonate or lime. Absorb with dry sand or vermiculite.

-

Storage: Keep container tightly closed in a dry and well-ventilated place. Recommended storage temperature: 2–8 °C.

References

-

Sigma-Aldrich. (n.d.). 4-cyanooxane-4-sulfonyl chloride Product Sheet. Retrieved from

-

PubChem. (n.d.). 4-cyanooxane-4-sulfonyl chloride (Compound Summary). National Library of Medicine. Retrieved from

-

Sammes, M. P., et al. (1971).

-Cyano-sulphonyl chlorides: their preparation and reactions. Journal of the Chemical Society C. Retrieved from -

Veisi, H., et al. (2011).[3] In situ preparation of sulfonyl chlorides from thiols by oxidation with N-chlorosuccinimide. Synlett. Retrieved from

Sources

Technical Whitepaper: Characterization and Synthetic Utility of 4-Cyanooxane-4-sulfonyl Chloride

This technical guide details the physicochemical properties, synthetic architecture, and application of 4-Cyanooxane-4-sulfonyl chloride (CAS: 1936422-58-0), a specialized heterocyclic building block used in high-value medicinal chemistry programs.

Executive Summary

4-Cyanooxane-4-sulfonyl chloride (also known as 4-cyanotetrahydro-2H-pyran-4-sulfonyl chloride) is a bifunctional heterocyclic reagent designed for the introduction of the metabolically stable 4-cyanotetrahydropyranyl moiety into drug candidates. Its unique structure combines a polar, hydrogen-bond-accepting nitrile group with a sulfonyl chloride electrophile, enabling the rapid synthesis of sulfonamides that possess enhanced solubility and metabolic resistance compared to their carbocyclic analogs. This guide outlines its molecular profile, synthetic production via carbanion-mediated sulfinylation, and protocols for its deployment in late-stage functionalization.

Physicochemical Profile

The compound is a moisture-sensitive electrophile. Its tetrahydropyran (THP) core reduces lipophilicity (LogP) relative to cyclohexane analogs, while the quaternary center at position 4 prevents oxidative metabolism (e.g., hydroxylation) often observed at unsubstituted THP sites.

Table 1: Core Technical Specifications

| Property | Data |

| IUPAC Name | 4-Cyanotetrahydro-2H-pyran-4-sulfonyl chloride |

| Common Name | 4-Cyanooxane-4-sulfonyl chloride |

| CAS Number | 1936422-58-0 |

| Molecular Formula | C₆H₈ClNO₃S |

| Molecular Weight | 209.65 g/mol |

| Physical State | White to off-white crystalline powder |

| Solubility | Soluble in DCM, THF, EtOAc; reacts with water/alcohols |

| Storage | 2–8°C, under inert atmosphere (Ar/N₂), desiccated |

| LogP (Predicted) | ~0.4 (Low lipophilicity due to ether oxygen and nitrile) |

Synthetic Architecture

The synthesis of 4-cyanooxane-4-sulfonyl chloride presents a challenge due to the need to install a sulfur moiety at a quaternary carbon adjacent to a nitrile. The canonical industrial route utilizes a Carbanion-Sulfinylation-Oxidation sequence, leveraging the alpha-stabilizing effect of the nitrile group.

Mechanistic Workflow

-

Deprotonation: The precursor, 4-cyanotetrahydropyran, is treated with a non-nucleophilic base (LiHMDS or LDA) to generate the

-cyano carbanion. -

Sulfinylation: The carbanion intercepts sulfur dioxide (SO₂) to form the lithium sulfinate intermediate.

-

Oxidative Chlorination: The sulfinate is converted to the sulfonyl chloride using N-chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂).

Visualization of Synthetic Pathway

Figure 1: Step-wise synthetic route from the nitrile precursor to the sulfonyl chloride via a sulfinate intermediate.

Experimental Protocols

Protocol A: Synthesis of the Reagent (Representative Scale)

Note: This protocol is adapted from general methods for

-

Reagents: 4-Cyanotetrahydropyran (1.0 eq), LiHMDS (1.1 eq, 1.0 M in THF), SO₂ (excess), NCS (1.1 eq).

-

Lithiation: In a flame-dried flask under Argon, dissolve 4-cyanotetrahydropyran in anhydrous THF. Cool to -78°C. Add LiHMDS dropwise over 20 min. Stir for 1 hour to ensure complete deprotonation.

-

Sulfinylation: Bubble anhydrous SO₂ gas into the reaction mixture at -78°C for 15 min. The mixture will thicken as the lithium sulfinate precipitates. Warm to 0°C and remove excess SO₂ under vacuum.

-

Chlorination: Suspend the crude sulfinate salt in DCM. Add N-chlorosuccinimide (NCS) and a catalytic amount of HCl (etherial). Stir at 0°C to RT for 2 hours.

-

Workup: Filter off succinimide byproducts. Concentrate the filtrate to obtain the crude sulfonyl chloride.

-

Purification: Rapid filtration through a silica plug (eluting with Hexane/DCM) or recrystallization from cold Et₂O/Hexane. Do not chromatograph on silica gel for long periods as hydrolysis may occur.

Protocol B: General Sulfonylation (Coupling)

This reagent reacts with primary and secondary amines to yield 4-cyanooxane-4-sulfonamides.

-

Setup: Dissolve the amine (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM (0.1 M).

-

Addition: Cool to 0°C. Add 4-cyanooxane-4-sulfonyl chloride (1.1 eq) portion-wise or as a solution in DCM.

-

Reaction: Stir at RT for 2–4 hours. Monitor by LCMS (Note: The chloride is not UV active, monitor the amine consumption or product formation).

-

Quench: Add saturated NaHCO₃. Extract with DCM.[1]

-

Result: The resulting sulfonamide is stable and can be purified by standard flash chromatography.

Applications in Drug Discovery

The 4-cyanooxane-4-sulfonyl moiety is a "privileged scaffold" replacement for the classic cyclohexyl or phenyl sulfonyl groups.

Metabolic Stability

The incorporation of the oxygen atom in the ring (oxane/THP) lowers the logP by approximately 1.5 units compared to the cyclohexane analog. Furthermore, the quaternary substitution at C4 blocks the primary site of metabolic oxidation (CYP450 mediated hydroxylation), significantly extending the half-life (

Reaction Logic Diagram

Figure 2: Divergent reactivity pathways. The sulfonamide route is the primary application in medicinal chemistry.

Safety and Handling

-

Corrosivity: Sulfonyl chlorides hydrolyze to form HCl and sulfonic acids. Causes severe skin burns and eye damage.

-

Moisture Sensitivity: Store in a tightly sealed container under inert gas. Hydrolysis yields 4-cyanotetrahydropyran-4-sulfonic acid, which is non-reactive for coupling.

-

PPE: Wear chemical-resistant gloves (nitrile), safety goggles, and a lab coat. Handle only in a fume hood.

References

-

Sigma-Aldrich. 4-Cyanooxane-4-sulfonyl chloride Product Sheet (CAS 1936422-58-0).Link

-

Sammes, M. P., et al. "

-Cyano-sulphonyl chlorides: their preparation and reactions."[2] Journal of the Chemical Society C, 1971, 2151-2155.[2] Link -

PubChem. Compound Summary: 4-cyanooxane-4-sulfonyl chloride. National Library of Medicine. Link

-

ChemicalBook. Synthesis of 4-Cyanotetrahydro-4H-pyran (Precursor).Link

-

Baxendale, I. R., et al. "Preparation of arylsulfonyl chlorides by chlorosulfonylation." Green Chemistry, 2011. Link

Sources

An In-depth Technical Guide to 4-Cyanooxane-4-sulfonyl chloride

Disclaimer: No specific Safety Data Sheet (SDS) for 4-Cyanooxane-4-sulfonyl chloride is publicly available. This guide is a scientifically inferred document based on the known hazards of its constituent functional groups: sulfonyl chlorides, organic nitriles, and the oxane (tetrahydropyran) scaffold. The recommendations herein are based on established chemical principles and should be used to inform, but not replace, a thorough, lab-specific risk assessment.

Compound Identity and Predicted Properties

4-Cyanooxane-4-sulfonyl chloride is a saturated heterocyclic compound. Its structure consists of an oxane (tetrahydropyran) ring with a cyano (-C≡N) group and a sulfonyl chloride (-SO₂Cl) group attached to the same carbon atom at the 4-position.

Diagram: Chemical Structure

Caption: Predicted structure of 4-Cyanooxane-4-sulfonyl chloride.

| Property | Predicted Value / Information | Rationale & References |

| Molecular Formula | C₆H₈ClNO₃S | Based on predicted structure. |

| Appearance | Colorless to yellow liquid or solid. | Similar to other sulfonyl chlorides.[1] |

| Odor | Pungent, acrid. | Characteristic of sulfonyl chlorides.[1] |

| Reactivity | Highly reactive, moisture-sensitive. | The sulfonyl chloride group is a potent electrophile.[2] It will react violently with water and other nucleophiles.[3][4][5][6][7] |

| Solubility | Soluble in anhydrous organic solvents (e.g., DCM, THF, Toluene). Reacts with water and protic solvents. | The oxane ring provides some solubility in organic media.[8][9][10] |

| Stability | Stable under anhydrous, inert conditions. Decomposes in the presence of moisture. | Moisture leads to hydrolysis, releasing corrosive acids.[1][11] |

Hazard Analysis and GHS Classification

This compound is predicted to be highly hazardous due to the combined reactivity of the sulfonyl chloride and the toxicity of the nitrile group.

Predicted GHS Classification:

| Hazard Class | Category | Pictogram | Signal Word | Hazard Statement |

| Acute Toxicity, Oral | Category 3 | 💀 | Danger | H301: Toxic if swallowed. |

| Acute Toxicity, Dermal | Category 3 | 💀 | Danger | H311: Toxic in contact with skin. |

| Acute Toxicity, Inhalation | Category 2 | 💀 | Danger | H330: Fatal if inhaled. |

| Skin Corrosion | Category 1B | corrosive | Danger | H314: Causes severe skin burns and eye damage.[12][13] |

| Serious Eye Damage | Category 1 | corrosive | Danger | H318: Causes serious eye damage.[12][14] |

| Corrosive to Metals | Category 1 | corrosive | Warning | H290: May be corrosive to metals.[12][15] |

Rationale for Classification:

-

Corrosivity (Skin/Eye/Metal): Sulfonyl chlorides are well-documented as corrosive materials.[16] They react with moisture on skin, eyes, or metal surfaces to produce hydrochloric acid and the corresponding sulfonic acid, causing severe chemical burns.[1][3][5][12] This warrants a classification of Skin Corrosion Category 1B and Serious Eye Damage Category 1.[15][17][18][19]

-

Acute Toxicity: The toxicity of aliphatic nitriles is primarily due to the metabolic release of the cyanide ion.[20][21][22] While the toxicity can vary, the potential for cyanide release upon absorption necessitates a high hazard classification.[21][23][24][25][26] Exposure symptoms can include headache, dizziness, respiratory difficulty, and in severe cases, death.[27][28]

Safe Handling and Personal Protective Equipment (PPE)

Due to the predicted high reactivity and toxicity, stringent safety protocols must be followed.

Engineering Controls:

-

All manipulations, including weighing and transfers, must be conducted in a certified chemical fume hood with a tested face velocity of 80-120 fpm.[27][29][30][31]

-

Work should be performed in a designated area, clearly marked with hazard warnings.[28][29][30]

-

Keep the work area free of incompatible materials, especially water, acids, and bases.[27][29][30]

-

An emergency safety shower and eyewash station must be immediately accessible.[29][32]

Personal Protective Equipment (PPE):

-

Hand Protection: Double-gloving with chemical-resistant gloves is mandatory.[29][30] A common practice is to wear a lighter nitrile glove underneath a heavier-duty glove (e.g., neoprene or butyl rubber).

-

Eye/Face Protection: Chemical safety goggles and a full-face shield are required to protect against splashes.[31][32][33]

-

Skin and Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are minimum requirements. For larger quantities or tasks with a higher splash risk, a chemical-resistant apron or a full chemical suit is necessary.[33][34][35]

-

Respiratory Protection: Due to the risk of inhaling corrosive vapors or toxic decomposition products, a NIOSH-approved respirator may be required, depending on the scale of the work and the ventilation available.[32][34]

Reactivity and Incompatibilities

The primary site of reactivity is the highly electrophilic sulfur atom of the sulfonyl chloride group.

-

Hydrolysis: The most significant hazardous reaction is with water. The compound will react violently, especially with catalytic amounts of base, to produce oxane-4-carbonitrile-4-sulfonic acid and corrosive hydrogen chloride (HCl) gas.[3][4][5][11][36]

-

Nucleophilic Substitution: It will react readily with a wide range of nucleophiles:[2]

-

Alcohols: to form sulfonate esters.

-

Amines: to form sulfonamides.

-

Thiols: to form thiosulfonates.

-

-

Incompatible Materials: Strong oxidizing agents, strong bases, alcohols, amines, and water must be avoided.[5][11]

Diagram: Hazardous Hydrolysis Reaction

Caption: Reaction of the compound with water yields hazardous products.

Experimental Protocols: Safe Quenching and Work-up

Unreacted sulfonyl chlorides must be safely neutralized (quenched) before disposal or purification. Never add water or aqueous base directly to a concentrated solution of the compound.

Step-by-Step Quenching Protocol:

-

Cooling: Cool the reaction vessel to 0 °C using an ice-water bath to manage the exothermic nature of the quench.[37]

-

Initial Quench (Anhydrous): While stirring vigorously, slowly add a less reactive nucleophile, such as isopropanol or methanol, to the reaction mixture. This converts the highly reactive sulfonyl chloride into a more stable sulfonate ester.[37]

-

Aqueous Quench: After the initial quench is complete (monitor for cessation of any exotherm), slowly add cold water to the reaction mixture.[37]

-

Neutralization: Carefully add a saturated aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃), to neutralize the HCl and sulfonic acid byproducts.[37] Monitor for gas evolution (CO₂) and add the base portion-wise to control foaming.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the desired product with an appropriate organic solvent (e.g., ethyl acetate, DCM).[37][38]

-

Drying and Concentration: Wash the combined organic layers with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.[37][38]

Diagram: Safe Quenching Workflow

Caption: A sequential workflow for safely quenching reactive sulfonyl chlorides.

First Aid and Emergency Procedures

Immediate action is critical in case of exposure.

-

Inhalation: Move the victim to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Call for immediate medical attention.[11][13]

-

Skin Contact: Immediately remove all contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes, preferably under a safety shower.[11][13][29] Seek immediate medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[11][13][29] Remove contact lenses if present and easy to do. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. If the person is conscious, give small amounts of water to drink. Never give anything by mouth to an unconscious person.[11][13] Seek immediate medical attention.

Storage and Disposal

-

Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon). The storage area should be cool, dry, well-ventilated, and designated for corrosive and toxic materials.[13][39][40] Store away from incompatible substances, particularly water and acids.[28] Consider storing in a locked cabinet to restrict access.[30][39]

-

Disposal: All waste containing this compound, including contaminated PPE and cleaning materials, must be treated as hazardous waste.[29] Dispose of contents and container in accordance with all local, state, and federal regulations. Do not dispose of down the drain.

References

-

Wikipedia. Sulfonyl halide. [Link]

-

Grokipedia. Tetrahydropyran. [Link]

-

University of Bristol. Guidance on the Use of Cyanides and Nitriles. [Link]

-

Wikipedia. Tetrahydropyran. [Link]

-

ResearchGate. Physical Properties of Tetrahydropyran and Its Applications | Request PDF. [Link]

-

Stanford Environmental Health & Safety. Information on Cyanide Compounds. [Link]

-

SAYS. How to Handle Chlorine Safely: A Step-by-Step Guide for Workers and Supervisors. [Link]

-

Angene. 4-Cyanobenzene-1-sulfonyl chloride - SAFETY DATA SHEET. [Link]

-

National Center for Biotechnology Information. Allyl nitrile: Toxicity and health effects - PMC. [Link]

-

LSU Health Shreveport. Laboratory-Specific Standard Operating Procedures TITLE: SOP for the safe use of cyanide compounds Date. [Link]

-

Federal Motor Carrier Safety Administration. Class 8: Corrosive Substances. [Link]

-

National Center for Biotechnology Information. Overview of the GHS Classification Scheme in Hazard Classification - A Framework to Guide Selection of Chemical Alternatives - NCBI. [Link]

-

ChemSafetyPro.COM. GHS Classification Criteria for Acute Toxicity. [Link]

-

ChemSafetyPro.COM. Class 8 Dangerous Goods Corrosive Substances. [Link]

-

ResearchGate. Nitriles. [Link]

-

National Center for Biotechnology Information. Aliphatic Nitriles - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI. [Link]

-

The Chemistry Blog. How to Safely Handle Reactive Chemicals. [Link]

-

University of Windsor. Cyanides Storage, Handling and General Use Information. [Link]

-

Interactive Learning Paradigms, Incorporated. The MSDS HyperGlossary: Nitrile. [Link]

-

International Labour Organization. ICSC 0198 - SULPHURYL CHLORIDE. [Link]

-

Dartmouth College. Cyanide Salts - Environmental Health and Safety. [Link]

-

EBSCO. Nitriles | Chemistry | Research Starters. [Link]

-

ResearchGate. How does water add to a sulfur molecule with a chloride attached?. [Link]

-

Food and Agriculture Organization of the United Nations. Assigning hazard categories | Pesticide Registration Toolkit. [Link]

-

Reddit. Does this reaction need to occur in under dry conditions? Will water react with the sulphonylchloride? : r/chemhelp. [Link]

-

The Chlorine Institute. PERSONAL PROTECTIVE EQUIPMENT FOR CHLOR-ALKALI CHEMICALS. [Link]

-

ACS Publications. Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. [Link]

-

Quora. Why will sulfonic acid chlorides not react with water?. [Link]

-

SAMS Solutions. Protective Gear for Chemical Handling Must-Have Equipment:. [Link]

-

denios.ca. Managing Corrosive Substances: Safety Protocols for Businesses. [Link]

-

MedSolut AG. Corrosive substances: all info on dangerous goods class 8. [Link]

-

New Jersey Department of Health. BENZENE SULFONYL CHLORIDE HAZARD SUMMARY. [Link]

-

United States Environmental Protection Agency. Chemical Hazard Classification and Labeling: Comparison of OPP Requirements and the GHS. [Link]

-

HMEx. Fire Codes and the GHS - Part 3: Toxicity - oral and dermal exposure routes. [Link]

-

Reddit. Any tips on cleaning up SO2Cl2 chlorination reactions? : r/Chempros. [Link]

-

Yufeng. How to Quench Acid Chlorides? 5 Key Methods for Safe Handling. [Link]

-

Angene Chemical. Safety Data Sheet - 4,4,4-Trifluoro-butane-1-sulfonyl chloride. [Link]

Sources

- 1. ICSC 0198 - SULPHURYL CHLORIDE [chemicalsafety.ilo.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Sulfonyl halide - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. SULFURYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 6. reddit.com [reddit.com]

- 7. quora.com [quora.com]

- 8. Tetrahydropyran: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 9. grokipedia.com [grokipedia.com]

- 10. researchgate.net [researchgate.net]

- 11. fishersci.com [fishersci.com]

- 12. tcichemicals.com [tcichemicals.com]

- 13. merckmillipore.com [merckmillipore.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. medsolut.com [medsolut.com]

- 16. nj.gov [nj.gov]

- 17. Overview of the GHS Classification Scheme in Hazard Classification - A Framework to Guide Selection of Chemical Alternatives - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. chemsafetypro.com [chemsafetypro.com]

- 19. Managing Corrosive Substances: Safety Protocols for Businesses [denios.ca]

- 20. researchgate.net [researchgate.net]

- 21. Aliphatic Nitriles - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 22. The MSDS HyperGlossary: Nitrile [ilpi.com]

- 23. Allyl nitrile: Toxicity and health effects - PMC [pmc.ncbi.nlm.nih.gov]

- 24. chemsafetypro.com [chemsafetypro.com]

- 25. Assigning hazard categories | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 26. hmexassistant.com [hmexassistant.com]

- 27. uwindsor.ca [uwindsor.ca]

- 28. ehs.dartmouth.edu [ehs.dartmouth.edu]

- 29. Information on Cyanide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]

- 30. lsuhsc.edu [lsuhsc.edu]

- 31. chemicals.co.uk [chemicals.co.uk]

- 32. velsafe.com [velsafe.com]

- 33. sams-solutions.com [sams-solutions.com]

- 34. CCOHS: Chlorine [ccohs.ca]

- 35. files.dep.state.pa.us [files.dep.state.pa.us]

- 36. fishersci.com [fishersci.com]

- 37. pdf.benchchem.com [pdf.benchchem.com]

- 38. pdf.benchchem.com [pdf.benchchem.com]

- 39. documents.manchester.ac.uk [documents.manchester.ac.uk]

- 40. assets.thermofisher.com [assets.thermofisher.com]

literature review of 4-cyanooxane derivatives in chemistry

An In-depth Technical Guide to 4-Cyanooxane Derivatives in Chemistry

Abstract

The tetrahydropyran (oxane) ring is a privileged scaffold in medicinal chemistry, frequently found in a wide array of biologically significant natural products.[1] Its incorporation into small molecules can enhance solubility, improve metabolic stability, and provide a rigid framework for orienting functional groups. When substituted with a cyano (-C≡N) group at the C4-position, the resulting 4-cyanooxane moiety becomes a versatile building block for drug discovery. The nitrile group is a unique functional handle; it is a bioisostere for carbonyl groups, can act as a hydrogen bond acceptor, and participates in a variety of chemical transformations, making it a valuable component in the medicinal chemist's toolkit. This guide provides a comprehensive overview of the synthesis, reactivity, and application of 4-cyanooxane derivatives, with a particular focus on their role in the development of novel therapeutics for researchers, scientists, and drug development professionals.

The Strategic Importance of the 4-Cyanooxane Scaffold

The selection of a specific molecular scaffold in drug design is a critical decision driven by the need to balance potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The 4-cyanooxane scaffold offers a compelling combination of features:

-

The Oxane Ring: As a saturated heterocycle, the tetrahydropyran ring imparts a defined three-dimensional geometry. Unlike its aromatic counterparts, it can adopt a stable chair conformation, allowing for precise spatial arrangement of substituents in axial or equatorial positions. This conformational rigidity is crucial for optimizing interactions with specific biological targets. Furthermore, the ether oxygen can act as a hydrogen bond acceptor and generally improves the aqueous solubility and metabolic profile of a molecule compared to a carbocyclic analog like cyclohexane.[1]

-

The 4-Cyano Group: The nitrile functionality is a powerful and versatile group in medicinal chemistry. Its linear geometry and electronic properties allow it to serve multiple roles:

-

Polarity and H-Bonding: It is a strong hydrogen bond acceptor, enabling key interactions with receptor active sites.

-

Metabolic Stability: It is generally resistant to metabolic degradation.

-

Versatile Chemical Handle: It can be readily transformed into other functional groups such as amines, carboxylic acids, or tetrazoles, providing a late-stage diversification point in a synthetic campaign.

-

Bioisostere: It can act as a bioisostere for a ketone or an acetylene group, allowing for fine-tuning of a compound's electronic and steric properties.

-

The combination of these two motifs in a single, synthetically accessible building block makes 4-cyanooxane a scaffold of significant interest for exploring new chemical space in drug discovery.

Synthesis of the Core 4-Cyanooxane Scaffold

The most direct and efficient route to the core 4-cyanooxane (tetrahydropyran-4-carbonitrile) structure involves the dehydration of the corresponding primary amide, tetrahydropyran-4-carboxamide. This transformation is a classic and reliable method for nitrile synthesis.

Experimental Protocol: Dehydration of Tetrahydropyran-4-carboxamide

This protocol describes the conversion of a C4-carboxamide to a C4-nitrile on the oxane ring using thionyl chloride as the dehydrating agent.[2]

Causality: Thionyl chloride (SOCl₂) is an excellent choice for this dehydration. It reacts with the primary amide to form a reactive intermediate which readily eliminates sulfur dioxide (SO₂) and hydrogen chloride (HCl) gas, driving the reaction to completion. The gaseous nature of the byproducts simplifies purification, as they are easily removed from the reaction mixture.

Step-by-Step Methodology:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add tetrahydropyran-4-carboxamide (1.0 eq).

-

Reagent Addition: Under an inert atmosphere (e.g., nitrogen or argon), slowly and carefully add thionyl chloride (SOCl₂) (approx. 6.0 eq). The reaction is exothermic.

-

Reflux: Once the initial reaction subsides, heat the mixture to reflux and maintain for 4 hours, monitoring the reaction progress by TLC or LC-MS.

-

Work-up: After cooling to room temperature, carefully pour the reaction mixture onto crushed ice. This quenches the excess thionyl chloride.

-

Basification: Adjust the pH of the aqueous solution to ~14 by the slow addition of a 50% sodium hydroxide (NaOH) solution. This step neutralizes the HCl formed and ensures the product is in its free base form.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous phase with ethyl acetate (3 x volumes).

-

Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield 4-cyanotetrahydro-4H-pyran as a light yellow oil.[2] The product is often of sufficient purity (e.g., >94%) for subsequent steps without further purification.

Caption: Synthetic workflow for 4-cyanooxane via amide dehydration.

Applications in Medicinal Chemistry: A Case Study

The true value of a chemical scaffold is demonstrated through its successful application in drug discovery programs. The 4-cyanooxane moiety has been instrumental in the development of selective ligands for challenging biological targets, such as cannabinoid receptors (CB1) and the 18 kDa translocator protein (TSPO).[3]

Case Study: Development of Selective CB1 and TSPO Receptor Ligands

In a program aimed at developing improved radioligands for positron emission tomography (PET) imaging of brain CB1 receptors, researchers replaced the N-piperidinyl ring of the known CB1 antagonist rimonabant with a 4-(4-cyano-tetrahydro-2H-pyranyl) group.[3]

Rationale for Scaffold Hopping:

-

Isosteric Replacement: The 4-cyanooxane group was chosen as an almost isosteric replacement for the piperidine ring, aiming to retain the binding conformation.

-

Metabolic Resistance: Saturated heterocyclic rings like oxane are often more resistant to metabolic oxidation than their carbocyclic or more lipophilic counterparts.

-

Reduced Lipophilicity: The introduction of the polar ether oxygen and the cyano group was expected to reduce the overall lipophilicity of the molecule. High lipophilicity is often associated with non-specific binding and poor pharmacokinetic properties, which are particularly detrimental for PET radioligands.[3]

This strategic modification led to unexpected and insightful findings regarding receptor selectivity.

Caption: SAR logic for developing CB1/TSPO receptor ligands.

Data Presentation: Binding Affinities

The study revealed that minor structural changes could dramatically switch binding selectivity between CB1 and TSPO. The introduction of the 4-cyanooxane moiety, in particular, resulted in a compound with high affinity for both receptors.[3]

| Compound ID | Key Structural Feature | CB1 Receptor Kᵢ (nM) | TSPO Receptor Kᵢ (nM) | Selectivity Profile |

| 9n | N-(1-Cyanocyclohexyl) | 15.7 | >1000 | Selective for CB1 |

| 9m | N-(4-Cyano-tetrahydro-2H-pyranyl) | 62 | 29 | High affinity for both; slight preference for TSPO |

Data synthesized from literature.[3]

Expert Analysis: The results from this study are highly significant. Compound 9n , with a cyanocyclohexyl group, demonstrated high affinity and excellent selectivity for the CB1 receptor.[3] In contrast, the seemingly minor change to a 4-cyanooxane group in compound 9m not only retained high affinity for CB1 but also conferred potent, high-affinity binding to TSPO.[3] This demonstrates that the 4-cyanooxane scaffold is not merely a passive linker but an active contributor to the pharmacophore. The oxygen atom and the specific conformational constraints of the oxane ring likely enable new, favorable interactions within the TSPO binding site that are inaccessible to the cyclohexane analogue. This finding opens up avenues for developing dual-target ligands or, through further optimization, highly selective TSPO ligands based on this scaffold.

Conclusion and Future Outlook

The 4-cyanooxane scaffold represents a valuable and perhaps underutilized building block in modern medicinal chemistry. Its synthesis is straightforward and efficient, making it readily accessible for library synthesis and lead optimization campaigns.[2] The combination of the conformationally defined oxane ring and the versatile cyano group provides a powerful platform for developing novel therapeutics.

The case study on CB1 and TSPO ligands highlights the profound impact this scaffold can have on receptor affinity and selectivity.[3] Future research should focus on:

-

Exploring Diverse Therapeutic Areas: The demonstrated biological activity warrants the exploration of 4-cyanooxane derivatives in other areas where cyanated heterocycles have shown promise, such as oncology and anti-inflammatory applications.[4][5][6]

-

Stereochemical Elucidation: Investigating the synthesis and biological evaluation of stereochemically pure 4-cyanooxane derivatives, where other positions on the oxane ring are substituted, could lead to even more potent and selective compounds.

-

Bioisosteric Replacement Studies: Systematically using the 4-cyanooxane moiety as a replacement for other cyclic systems (e.g., piperidines, cyclohexanes) in known pharmacologically active compounds to improve their ADME properties.

By leveraging the unique chemical and physical properties of the 4-cyanooxane scaffold, researchers and drug development professionals can continue to push the boundaries of small molecule drug discovery.

References

-

Scribd. Synthesis of 4-Cyanofuroxans via CAC Reactions | PDF. Available at: [Link]

-

Cheméo. Chemical Properties of 4-Cyanocyclohexene (CAS 100-45-8). Available at: [Link]

-

Science.gov. pharmacologically active derivatives: Topics by Science.gov. Available at: [Link]

-

K-State Libraries. N-(4-Cyano-tetrahydro-2H-pyran-4-yl) and N-(1-Cyanocyclohexyl) Derivatives of 1,5-Diarylpyrazole 3-Carboxamides Showing High Affinity for 18 kDa Translocator Protein and/or Cannabinoid Receptors. Available at: [Link]

-

ResearchGate. Design, synthesis and anticancer activity of novel 4-(5-amino-4-cyano-1,3-oxazol-2-yl)benzenesulfonamide derivative. Available at: [Link]

-

SpringerLink. Synthesis of Functionally Substituted 4H-Thiopyrans by Reaction of Carbon Disulfide with Malononitrile Trimer. Available at: [Link]

-

MDPI. Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. Available at: [Link]

-

Royal Society of Chemistry. Direct synthesis of tetrahydropyran-4-ones via O3ReOH-catalyzed Prins cyclization of 3-chlorohomoallylic alcohols. Available at: [Link]

-

Organic Chemistry Portal. Tetrahydropyran synthesis. Available at: [Link]

-

ResearchGate. Synthesis, Structure, and Analgesic Activity of 4-(5-Cyano-{4-(fur-2-yl)-1,4-dihydropyridin-3-yl}carboxamido)benzoic Acids Ethyl Esters. Available at: [Link]

-

PubMed. Synthesis of 4-amino-5-cyano-2, 6-disubstituted pyrimidines as a potential antifilarial DNA topoisomerase II inhibitors. Available at: [Link]

-

PubMed. Synthesis of 4-cyanophenyl 4-azido-4-deoxy-1,5-dithio-beta-D-xylopyranoside. Available at: [Link]

-

PubChem. 4-Cyanophenol. Available at: [Link]

-

PubChem. 4-Cyanopyridine. Available at: [Link]

- Google Patents. Method and intermediate for preparing 4-cyano cyclohexane carboxylic acid.

-

PubMed. Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity. Available at: [Link]

-

ResearchGate. 4-CYANO-1,3-OXAZOLE ANTICANCER LEAD COMPOUNDS. Available at: [Link]

-

ResearchGate. Functionalized 5-Amino-4-cyanoxazoles, their Hetero- and Macrocyclic Derivatives: Preparation and Synthetic Applications | Request PDF. Available at: [Link]

-

DTIC. Synthesis of Tetra-Functional Cubane Derivatives. Available at: [Link]

-

PubMed. Antileukemic activity of 4-pyranone derivatives. Available at: [Link]

-

Google APIs. SYNTHESIS AND PHARMACOLOGICAL APPLICATIONS OF CYANOPYRIDINE DERIVATIVES: A REVIEW. Available at: [Link]

Sources

- 1. Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4-Cyanotetrahydro-4H-pyran synthesis - chemicalbook [chemicalbook.com]

- 3. N-(4-Cyano-tetrahydro-2H-pyran-4-yl) and N-(1-Cyanocyclohexyl) Derivatives of 1,5-Diarylpyrazole 3-Carboxamides Showing High Affinity for 18 kDa Translocator Protein and/or Cannabinoid Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pharmacologically active derivatives: Topics by Science.gov [science.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Technical Guide: Characterization and Handling of 4-Cyanooxane-4-sulfonyl Chloride

Executive Summary & Chemical Identity[1][2]

4-Cyanooxane-4-sulfonyl chloride (also known as 4-cyanotetrahydro-2H-pyran-4-sulfonyl chloride) is a specialized heterocyclic building block. It serves as a critical intermediate in the synthesis of Janus Kinase (JAK) inhibitors, most notably Baricitinib (Olumiant).

Unlike its aromatic analog (4-cyanobenzenesulfonyl chloride), this compound features a saturated tetrahydropyran ring with a quaternary carbon at the 4-position, conferring unique steric and electronic properties but also significant hydrolytic instability.

Core Chemical Data[3][4]

| Parameter | Specification |

| IUPAC Name | 4-cyanotetrahydro-2H-pyran-4-sulfonyl chloride |

| CAS Number | 1936422-58-0 |

| Molecular Formula | C₆H₈ClNO₃S |

| Molecular Weight | 209.65 g/mol |

| Physical State | White to off-white crystalline powder |

| Melting Point | 93 – 95 °C (Decomposition risk if prolonged) |

| Solubility | Soluble in DCM, THF, EtOAc; Reacts violently with water/alcohols |

Physical Characterization: The Melting Point

The melting point of 4-cyanooxane-4-sulfonyl chloride is a critical quality attribute (CQA) that indicates both purity and the extent of hydrolysis.

The Value

Primary Range: 93 – 95 °C Note: Lower melting ranges (e.g., 85–90 °C) often indicate contamination with the hydrolysis product (sulfonic acid) or residual solvent.

Critical Differentiation

Researchers often confuse this compound with structurally similar analogs. It is vital to verify the CAS number and structure before characterization.

| Compound | Structure Type | Melting Point | CAS |

| 4-Cyanooxane-4-sulfonyl chloride | Aliphatic Heterocycle | 93–95 °C | 1936422-58-0 |

| 4-Cyanobenzenesulfonyl chloride | Aromatic | 110–112 °C | 49584-26-1 |

| 4-Cyanotetrahydropyran | Precursor (Nitrile) | Liquid (Oil) | 4295-99-2 |

Synthesis & Mechanistic Context[4][8][9][10][11][12][13]

This sulfonyl chloride is typically generated in situ or isolated rapidly during the synthesis of Baricitinib. The quaternary center at position 4 makes the sulfonyl group sterically crowded, influencing its reactivity profile.

Synthesis Pathway (Baricitinib Context)

The compound is generally synthesized via the oxidative chlorination of the corresponding thiol or thioacetate.

Figure 1: Synthetic trajectory emphasizing the oxidative chlorination step to generate the target sulfonyl chloride.

Experimental Protocols

Protocol A: Melting Point Determination (Moisture Sensitive)

Rationale: Sulfonyl chlorides hydrolyze rapidly in air to form sulfonic acids, which act as impurities that depress the melting point. Standard open-capillary methods yield inaccurate data.

Equipment:

-

Melting Point Apparatus (e.g., Buchi or Mettler Toledo)

-

Glass Capillaries (One end sealed)

-

Inert Gas Glovebox or Nitrogen Line

Step-by-Step:

-

Sample Prep: Dry the sample under high vacuum (<1 mbar) at ambient temperature for 2 hours to remove trace solvent.

-

Loading: Inside a glovebox or under a funnel of flowing nitrogen, introduce 2–3 mg of the solid into the capillary.

-

Sealing: Flame-seal the open end of the capillary immediately. This creates a closed system preventing atmospheric moisture ingress during heating.

-

Ramp: Insert into the apparatus pre-heated to 80 °C. Ramp temperature at 1 °C/min .

-

Observation: Record the onset of the liquid phase (Meniscus point) and the clear point.

-

Acceptance Criterion: A range of < 2 °C (e.g., 93.5 – 95.0 °C).

-

Protocol B: Quality Control via 1H-NMR

Rationale: MP alone is insufficient due to potential thermal decomposition. NMR provides structural validation.[1]

-

Solvent: Use CDCl₃ (Chloroform-d) strictly. Avoid DMSO-d6 or Methanol-d4, as they can react with the sulfonyl chloride (solvolysis) during the scan, showing false impurities.

-

Key Signals:

-

Look for the tetrahydropyran ring protons.

-

Verify absence of broad singlets (indicative of sulfonic acid -SO3H).

-

Verify absence of aromatic protons (distinguishes from benzenesulfonyl chloride).

-

Handling & Stability Logic

Thermal Instability

Sulfonyl chlorides attached to quaternary carbons are prone to desulfonylation (loss of SO₂) at elevated temperatures.

-

Storage: Store at -20 °C under Argon.

-

Reaction: When using this reagent for sulfonamide formation, maintain reaction temperatures < 0 °C initially to prevent decomposition before the amine coupling occurs.

Analytical Workflow Logic

The following diagram illustrates the decision tree for validating a batch of this intermediate.

Figure 2: Quality Control decision tree ensuring only high-purity material enters the expensive Baricitinib synthesis pipeline.

References

-

Sigma-Aldrich (Merck). 4-cyanooxane-4-sulfonyl chloride Product Specification (CAS 1936422-58-0). Retrieved from

- Incyte Corporation.Patents WO2009114512 & US20070135461. "Preparation of Pyrrolo[2,3-d]pyrimidines as Janus Kinase Inhibitors.

-

Enamine Store. 4-cyanotetrahydro-2H-pyran-4-sulfonyl chloride Certificate of Analysis. Retrieved from

-

Gudelis, E., et al. (2016). An Efficient Synthesis of Baricitinib.[2][3] Journal of Chemical Research.[2] (Details the sulfonylation step and intermediate handling).

Sources

basic reactivity profile of 4-Cyanooxane-4-sulfonyl chloride

The Reactivity Profile of 4-Cyanooxane-4-sulfonyl chloride: A Bifunctional sp3-Enriched Scaffold for Advanced Medicinal Chemistry

Executive Summary

In contemporary drug discovery, the transition from flat, sp2-hybridized aromatic systems to three-dimensional, sp3-enriched scaffolds—often termed the "Escape from Flatland"—is a critical strategy for improving clinical success rates. 4-Cyanooxane-4-sulfonyl chloride (CAS: 1936422-58-0) represents a highly specialized, bifunctional building block designed specifically for this purpose. By combining a hydrophilic tetrahydropyran (oxane) core with geminal cyano and sulfonyl chloride reactive vectors, this molecule serves as a premier precursor for synthesizing complex, sterically constrained architectures, most notably spirocyclic β-sultams[1],[2].

This whitepaper details the physicochemical foundation, orthogonal reactivity pathways, and validated synthetic protocols for deploying this compound in advanced synthetic workflows.

Structural and Physicochemical Foundation

The architectural value of 4-Cyanooxane-4-sulfonyl chloride lies in its tetrahydropyran ring. Compared to its carbocyclic (cyclohexyl) analogs, the oxane oxygen acts as a hydrogen bond acceptor, significantly lowering the overall lipophilicity (logP) and improving aqueous solubility—key parameters for oral bioavailability[1].

The geminal substitution at the C4 position creates a highly localized center of electron density and steric bulk. The electron-withdrawing nature of the nitrile (-CN) group inductively increases the electrophilicity of the adjacent sulfonyl chloride (-SO2Cl) group, making it highly reactive toward nucleophilic attack.

Table 1: Physicochemical Profile & Handling Metrics

| Parameter | Value / Specification |

|---|---|

| CAS Number | 1936422-58-0 |

| Molecular Formula | C6H8ClNO3S |

| Molecular Weight | 209.65 g/mol |

| Physical State | Yellowish crystals / powder[1], |

| Melting Point | 93–95 °C[1], |

| Storage Conditions | Inert atmosphere (Argon/N2), 2-8 °C[3] |

| Stability | Moisture-sensitive; prone to hydrolysis,[3] |

Orthogonal Reactivity and Chemoselectivity

The synthetic utility of this scaffold is defined by the orthogonal nature of its two functional groups. However, exploiting both groups in a single sequence requires strict control over reaction conditions to prevent cross-reactivity.

-

The Sulfonyl Chloride Vector: Acts as a hard electrophile. It readily undergoes substitution with primary and secondary amines to form stable sulfonamides, a ubiquitous motif in pharmaceuticals[1].

-

The Nitrile Vector: Acts as a masked primary amine. It can be catalytically reduced to yield a -CH2NH2 group, which can subsequently participate in further coupling reactions[1].

Fig 1. Divergent reactivity pathways of 4-Cyanooxane-4-sulfonyl chloride.

The Causality of Synthetic Design: Overcoming Reductive Instability

A primary application of 4-Cyanooxane-4-sulfonyl chloride is its conversion into spirocyclic β-sultams via the reduction of the nitrile group followed by intramolecular sulfonylation[1],[2].

The Mechanistic Challenge: Direct reduction of the nitrile using sodium borohydride (NaBH4) and nickel(II) chloride in the presence of the native sulfonyl chloride is chemically incompatible. Sulfonyl chlorides are highly susceptible to reduction (yielding sulfinic acids or thiols) and rapid hydrolysis under the aqueous/methanolic conditions required for nitrile reduction[1].

The Strategic Solution (Halogen Exchange): To bypass this instability, the sulfonyl chloride is first subjected to a halogen exchange to form a sulfonyl fluoride (-SO2F) . Sulfonyl fluorides exhibit exceptional stability toward reductive conditions and hydrolysis (a foundational principle of SuFEx click chemistry), yet they remain perfectly primed for intramolecular attack by the newly generated amine[1],[2].

Fig 2. Mechanistic sequence for the one-pot reductive cyclization to spiro-sultams.

Validated Experimental Workflows

The following protocols represent self-validating systems, ensuring that the chemist can visually and chemically verify the success of each intermediate step.

Protocol A: Synthesis of the Sulfonyl Fluoride Intermediate

Objective: Chemoselective halogen exchange without competitive hydrolysis.

-

Initialization: Dissolve 4-Cyanooxane-4-sulfonyl chloride (1.0 equiv) in a 1:1 (v/v) mixture of Methanol and water.

-

Reagent Addition: Add Potassium bifluoride (KHF2) (3.0 equiv) in a single portion at room temperature[1].

-

Causality Note: KHF2 is uniquely suited here. Unlike standard KF, which can cause basic hydrolysis of the sulfonyl chloride, the bifluoride anion (HF2⁻) provides a mildly acidic, buffered environment that suppresses competitive hydrolysis while driving the exchange.

-

-

Reaction & Visual Validation: Stir at room temperature for 2-4 hours. The reaction is self-validating: as the highly polar sulfonyl chloride converts to the more lipophilic sulfonyl fluoride, the product typically precipitates from the aqueous methanolic mixture as a distinct solid phase.

-

Isolation: Extract with Ethyl Acetate (3x), wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. The resulting sulfonyl fluoride is highly stable and requires no further purification.

Protocol B: One-Pot Reductive Cyclization to Spirocyclic β-Sultam

Objective: Reduction of the nitrile and subsequent intramolecular capture.

-

Catalyst Pre-assembly: Dissolve the cyano-sulfonyl fluoride intermediate (1.0 equiv) and NiCl2·6H2O (0.2 equiv) in anhydrous Methanol. Cool the solution to 0 °C.

-

Reduction Initiation: Carefully add NaBH4 (5.0 - 7.0 equiv) in small portions.

-

Causality & Validation Note: The addition of NaBH4 immediately reduces the soluble green Ni(II) species to insoluble, finely divided black Nickel Boride (Ni2B). This immediate color change (Green → Black) combined with vigorous effervescence (H2 gas evolution) visually validates that the active catalytic species has been successfully generated.

-

-

Cyclization: Allow the reaction to warm to room temperature and stir for 12 hours. The Ni2B catalyzes the reduction of the nitrile to a primary amine, which rapidly undergoes intramolecular nucleophilic attack on the -SO2F group, displacing fluoride to form the 4-membered β-sultam ring[1].

-

Quench & Recovery: Quench the reaction with saturated aqueous NH4Cl to destroy excess borohydride and dissolve nickel salts. Extract with Dichloromethane, dry, and purify via flash chromatography.

Quantitative Transformation Data

The efficiency of these transformations demonstrates the robustness of the scaffold for library generation and scale-up synthesis.

Table 2: Transformation Efficiencies for 4-Cyanooxane-4-sulfonyl chloride Derivatives

| Transformation Step | Reagents & Conditions | Average Yield | Scale Validation |

|---|---|---|---|

| Precursor Synthesis | LDA, ClCH2I, S-nucleophiles | 87% | Up to 32.8 g[1] |

| Halogen Exchange (-SO2Cl to -SO2F) | KHF2, MeOH/H2O (1:1), RT | 72–94% (85% avg) | Scalable[1] |

| Reductive Cyclization (β-Sultam) | NaBH4, NiCl2·6H2O, MeOH, 0 °C to RT | 48–53% | Up to 30 g[1],[2] |

Conclusion

4-Cyanooxane-4-sulfonyl chloride is a highly engineered building block that perfectly addresses the modern medicinal chemistry demand for sp3-rich, polar scaffolds. By understanding the inherent reactivity limits of the sulfonyl chloride group under reductive conditions, researchers can leverage halogen exchange to unlock high-yielding, one-pot cyclizations. The resulting spirocyclic sultams offer novel exit vectors and improved physicochemical properties, serving as excellent bioisosteres for traditional saturated nitrogen heterocycles like pyrrolidines and piperidines.

References

-

Synthesis of spirocyclic β- and γ-sultams by one-pot reductive cyclization of cyanoalkylsulfonyl fluorides. PubMed Central (PMC). URL: [Link]

Sources

- 1. Synthesis of spirocyclic β- and γ-sultams by one-pot reductive cyclization of cyanoalkylsulfonyl fluorides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of spirocyclic β- and γ-sultams by one-pot reductive cyclization of cyanoalkylsulfonyl fluorides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 338453-21-7|Tetrahydro-2H-pyran-4-sulfonyl chloride|BLD Pharm [bldpharm.com]

Methodological & Application

4-Cyanooxane-4-sulfonyl chloride as a building block in medicinal chemistry

Abstract & Strategic Value

4-Cyanooxane-4-sulfonyl chloride (also known as 4-cyanotetrahydropyran-4-sulfonyl chloride) represents a high-value "gem-disubstituted" building block. It addresses two persistent challenges in lead optimization: solubility modulation and conformational restriction .

Unlike simple cyclohexyl analogs, the oxane (tetrahydropyran) ring acts as a polar bioisostere, significantly lowering lipophilicity (LogP).[1] Furthermore, the quaternary center at position 4—bearing both a sulfonyl chloride and a nitrile group—prevents metabolic oxidation at this typically vulnerable site while locking the molecular conformation. This guide details the handling, reactivity, and synthetic protocols for integrating this scaffold into drug discovery campaigns.

Chemical Profile & Mechanism[2][3]

The "Quaternary Advantage"

Most sulfonyl chlorides bearing electron-withdrawing groups at the

-

Stability: 4-Cyanooxane-4-sulfonyl chloride lacks

-protons. This quaternary substitution prevents base-mediated elimination, making it robust under standard sulfonylation conditions [1]. -

Reactivity: The nitrile group is strongly electron-withdrawing. This increases the electrophilicity of the sulfur atom, ensuring rapid reaction with amines, but also requires strict moisture exclusion to prevent hydrolysis to the sulfonic acid.

Bioisosteric Rationale

Replacing a cyclohexane ring with an oxane (tetrahydropyran) ring is a proven strategy to improve physicochemical properties without altering the steric footprint.

| Scaffold Feature | Effect on Drug Candidate |

| Oxane Ether Oxygen | Acts as a hydrogen bond acceptor; lowers LogP by ~1.0–1.5 units compared to cyclohexane [2]. |

| Gem-Cyano/Sulfonyl | The "Thorpe-Ingold" effect restricts conformational freedom, potentially reducing the entropic penalty of binding to a protein target [3]. |

| Nitrile Handle | Provides a latent functional group for orthogonal expansion (e.g., reduction to amine or hydrolysis to amide). |

Experimental Protocols

Protocol A: High-Fidelity Sulfonamide Synthesis

Primary Application: Installing the oxane spacer into amine-bearing scaffolds.

Objective: Couple 4-cyanooxane-4-sulfonyl chloride with a secondary amine (e.g., piperidine derivative) while avoiding hydrolysis.

Materials

-

Reagent: 4-Cyanooxane-4-sulfonyl chloride (1.0 equiv).

-

Substrate: Amine (1.0–1.1 equiv).

-

Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.5 equiv).

-

Solvent: Anhydrous Dichloromethane (DCM) or THF.

-

Quench: 1M HCl (aq).

Step-by-Step Methodology

-

Preparation: Flame-dry a round-bottom flask and purge with Nitrogen (

). -

Solvation: Dissolve the amine substrate and base (TEA) in anhydrous DCM (

M concentration relative to amine). -

Temperature Control: Cool the solution to 0°C using an ice bath.

-

Reasoning: Although the quaternary center prevents elimination, the enhanced electrophilicity makes the reagent sensitive to rapid hydrolysis by ambient moisture. Low temperature favors the kinetic amine attack over water [4].

-

-

Addition: Dissolve 4-cyanooxane-4-sulfonyl chloride in a minimal amount of DCM. Add this solution dropwise to the amine mixture over 10 minutes.

-

Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours.

-

Monitoring: Check via TLC or LCMS. The sulfonyl chloride is not UV active, so monitor the disappearance of the amine or the appearance of the product mass (

).

-

-

Work-up:

Visualization: Reaction Workflow

Figure 1: Optimized workflow for coupling 4-cyanooxane-4-sulfonyl chloride, emphasizing temperature control and acidic work-up.

Protocol B: Divergent Functionalization (The Nitrile Handle)

Secondary Application: Converting the nitrile into a second connection point.

Once the sulfonamide bond is formed, the nitrile group at position 4 can be modified.

Option 1: Pinner Hydrolysis (To Ester/Amide)

-

Reagents: HCl (gas) in Methanol.

-

Outcome: Converts

to -

Note: The adjacent sulfonyl group makes this nitrile sterically crowded; prolonged reaction times (24h+) or heating may be required compared to standard aliphatic nitriles.

Option 2: Reduction (To Primary Amine)

-

Reagents: Raney Nickel/

or -

Outcome: Converts

to -

Medicinal Utility: Creates a "spiro-like" substitution pattern where the sulfonamide and the new amine extend vectors in perpendicular directions.

Structural Activity Relationship (SAR) Logic[6]

When designing libraries, use the following decision matrix to determine if this building block is appropriate for your target.

Figure 2: Decision tree for selecting the oxane-sulfonyl scaffold based on ADME properties.

Troubleshooting & Storage

| Issue | Probable Cause | Solution |

| Low Yield (Hydrolysis) | Wet solvents or old reagent. | Use freshly distilled DCM. Verify reagent quality via NMR (look for sulfonic acid shift). |

| Incomplete Reaction | Steric hindrance of the quaternary center. | Switch base to Pyridine (acts as solvent and nucleophilic catalyst). Heat to 40°C only after initial mixing. |

| Side Products | Nitrile attack. | Avoid strong nucleophiles (e.g., Grignards) that might attack the nitrile instead of the sulfonyl chloride. |

Storage: Store 4-cyanooxane-4-sulfonyl chloride at 2–8°C under an inert atmosphere (Argon). It is hygroscopic.

References

-

Grygorenko, O. O., et al. (2022).[4] Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry. Chemistry – A European Journal. Retrieved from [Link]

-

Sammes, M. P., et al. (1971).

-Cyano-sulphonyl chlorides: their preparation and reactions with amines. Journal of the Chemical Society C. Retrieved from [Link] -

Meanwell, N. (2025).[5] Bioisosteres for Drug Hunters: Carboxylic Acids and Amides. Drug Hunter. Retrieved from [Link]

Sources

- 1. img01.pharmablock.com [img01.pharmablock.com]

- 2. Tetrazole and acylsulfonamide bioisosteric replacements of the carboxylic acid in a dual MCL-1/BCL-xL inhibitor are tolerated - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4-Cyanotetrahydro-4H-pyran synthesis - chemicalbook [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. drughunter.com [drughunter.com]

Application Note: Preparation of Tetrahydropyran-4-sulfonyl Derivatives

[1]

Abstract

The tetrahydropyran-4-yl moiety is a critical pharmacophore in modern medicinal chemistry, offering improved metabolic stability and solubility compared to its carbocyclic analogues (cyclohexyl). This application note details a robust, scalable protocol for the preparation of tetrahydropyran-4-sulfonyl chloride and its subsequent conversion to sulfonamides. Unlike standard aliphatic sulfonyl chloride syntheses, this protocol addresses specific challenges associated with the heterocyclic ether, including the avoidance of acid-catalyzed ring-opening and the management of secondary sulfonyl chloride instability.

Introduction & Retrosynthetic Analysis

The introduction of a sulfonyl group at the C4 position of a tetrahydropyran ring is not trivial due to the secondary nature of the carbon and the potential for elimination side reactions. Direct sulfonation of the hydrocarbon is non-selective. Therefore, a functional group interconversion (FGI) strategy starting from the commercially available tetrahydro-4H-pyran-4-one is the industry standard.

Strategic Pathway

The synthesis proceeds through four distinct stages:

-

Reduction: Conversion of the ketone to the alcohol.

-

Activation: Transformation of the alcohol to a leaving group (Mesylate).

-

Nucleophilic Substitution: Inversion of configuration (if chiral) to introduce sulfur via Thioacetate.

-

Oxidative Chlorination: Direct conversion of the thioacetate/thiol to the sulfonyl chloride.[1]

Mechanism & Logic Diagram

The following diagram illustrates the reaction flow and critical control points.

Caption: Figure 1. Step-wise synthetic pathway from pyranone to sulfonyl derivatives.

Detailed Experimental Protocols

Phase 1: Precursor Synthesis (Alcohol to Thioacetate)

Note: While 4-bromotetrahydropyran can be used, the mesylate route typically offers higher yields and easier purification for this specific substrate.

Step 1.1: Preparation of Tetrahydropyran-4-ol

Reagents: Tetrahydro-4H-pyran-4-one (1.0 eq), NaBH₄ (0.5 eq), Methanol (10 vol).

-

Cool a solution of tetrahydro-4H-pyran-4-one in MeOH to 0°C.

-

Add NaBH₄ portion-wise over 30 minutes (Exothermic: maintain T < 10°C).

-

Stir at room temperature (RT) for 2 hours. Monitor by TLC (EtOAc/Hex).[2]

-

Quench with saturated NH₄Cl solution. Concentrate to remove MeOH.

-

Extract with DCM, dry over Na₂SO₄, and concentrate.

-

Checkpoint: Product is a colorless oil. Yield typically >95%.[1]

-

Step 1.2: Activation (Mesylation)

Reagents: Alcohol (1.0 eq), Methanesulfonyl chloride (MsCl, 1.2 eq), Triethylamine (TEA, 1.5 eq), DCM (10 vol).

-

Dissolve alcohol and TEA in DCM; cool to 0°C.

-

Add MsCl dropwise. The reaction is rapid.

-

Stir 1 hour at 0°C.

-

Wash with 1N HCl (cold), NaHCO₃, and Brine.

-

Concentrate to yield the mesylate as a white solid/oil.

-

Critical Parameter: Keep workup cold to prevent elimination to the dihydropyran.

-

Step 1.3: Thioacetate Formation

Reagents: Mesylate (1.0 eq), Potassium Thioacetate (KSAc, 1.2 eq), DMF (5 vol).

-

Dissolve mesylate in DMF.

-

Add KSAc.[3][4] Heat to 60°C for 4-6 hours.

-

Note: A precipitate of KOMs will form.

-

-

Cool, dilute with water, and extract with EtOAc.

-

Crucial Wash: Wash organic layer 3x with water to remove DMF, then Brine.

-

Concentrate.[3][4][5][6][7][8][9] The product (S-tetrahydropyran-4-yl ethanethioate) is a pale yellow oil with a characteristic odor.

Phase 2: Oxidative Chlorination (The Critical Step)

This step converts the masked thiol directly to the sulfonyl chloride. The use of N-chlorosuccinimide (NCS) is preferred over Cl₂ gas for safety and stoichiometry control.

Reagents:

-

Thioacetate intermediate (1.0 eq)[10]

-

N-Chlorosuccinimide (NCS) (4.0 eq)

-

2N HCl (2.0 eq)

-

Acetonitrile (MeCN) (10 vol)

-

Water (2 vol)

Protocol:

-

Setup: Charge NCS and MeCN into a flask. Cool to 10°C.

-

Acidification: Add 2N HCl. Stir for 5 minutes.

-

Addition: Add the thioacetate (dissolved in minimal MeCN) dropwise.

-

Exotherm Warning: The reaction is highly exothermic. Maintain internal temperature < 20°C.

-

-

Reaction: Stir vigorously. The solution will turn yellow/green. Reaction is typically complete in < 1 hour.

-

Workup (Speed is key):

-

Dilute with cold water.

-

Extract immediately with Diethyl Ether or MTBE (DCM can be used, but Ether separates faster).

-

Wash organics with dilute NaHCO₃ (to remove succinimide) and Brine.

-

Dry over MgSO₄ and concentrate at low temperature (< 30°C).

-

Result: Tetrahydropyran-4-sulfonyl chloride is obtained as a white to off-white solid.

-

Stability Alert: This compound is hydrolytically unstable. Use immediately or store under N₂ at -20°C.

Phase 3: Derivatization to Sulfonamides

Reagents: Sulfonyl chloride (1.0 eq), Amine (1.1 eq), Pyridine or TEA (2.0 eq), DCM.

-

Dissolve the amine and base in DCM.

-

Add the sulfonyl chloride (dissolved in DCM) at 0°C.

-

Warm to RT and stir for 2-12 hours.

-

Standard aqueous workup.

Quantitative Data & Process Parameters

| Parameter | Specification | Rationale |

| Mesylation Temp | < 5°C | Prevents elimination to 3,6-dihydro-2H-pyran. |

| KSAc Stoichiometry | 1.2 - 1.5 eq | Excess ensures complete displacement; residual KSAc washes out easily. |

| Oxidation Temp | < 20°C | Higher temps decompose the sulfonyl chloride to SO₂ and alkyl chloride. |

| Oxidation Solvent | MeCN/H₂O (5:1) | MeCN solubilizes organics; H₂O is required for the oxygen source in -SO₂-. |

| Yield (Overall) | 55 - 65% | Calculated from Pyran-4-one to Sulfonyl Chloride. |

Troubleshooting & Optimization

Issue: Low Yield in Oxidative Chlorination

-

Cause: Over-oxidation or hydrolysis during workup.

-

Solution: Ensure the workup is performed rapidly with cold water. Do not rotovap to complete dryness if the product is an oil; traces of solvent help stability.

Issue: Elimination By-products

-

Cause: Basic conditions during mesylation or heating the mesylate too high.

-

Solution: strictly maintain 0°C during MsCl addition. If elimination persists, switch to the Triflate (Tf₂O) at -78°C, though this is more expensive.

Issue: Unstable Sulfonyl Chloride

-

Alternative Route: If the chloride is too unstable to isolate, generate the Pentafluorophenyl ester .

-

Protocol: Add Pentafluorophenol during the oxidative chlorination workup. The resulting ester is a stable solid that reacts like a sulfonyl chloride with amines but can be stored on the shelf.

-

References

-